REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5]C[CH2:3][CH2:2]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C.[CH:22]([O:29][CH2:30][CH3:31])([O:26][CH2:27][CH3:28])OCC>O>[CH2:30]([O:29][C:22]1([O:26][CH2:27][CH3:28])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1)[CH3:31]
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20.3 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirred the mixture at R.T. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir for 3 hr at R.T
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Then distilled on rotavapour
|
Type
|
CUSTOM
|
Details
|
to get a thick mass
|
Type
|
EXTRACTION
|
Details
|
extract with (25 ml×ethyl acetate
|
Type
|
WASH
|
Details
|
wash the organic layer with water
|
Type
|
CUSTOM
|
Details
|
dried it
|
Type
|
ADDITION
|
Details
|
by adding sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate it on rotavapour
|
Type
|
CUSTOM
|
Details
|
to give a colorless liquid product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |